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Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential applications of 6-Bromocinnolin-4-amine. Due to the limited availability of direct

experimental data for this specific compound, this guide combines information from commercial

suppliers, data from closely related analogues, and established principles of medicinal

chemistry to offer a thorough resource for research and development.

Molecular Structure and Identifiers
6-Bromocinnolin-4-amine is a heterocyclic aromatic compound featuring a cinnoline core.

The structure is characterized by a bromine atom at the 6-position and an amine group at the

4-position of the cinnoline ring system.
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Identifier Value

IUPAC Name 6-bromocinnolin-4-amine

CAS Number 1823314-40-4[1]

Molecular Formula C₈H₆BrN₃

Canonical SMILES C1=CC2=C(C=C1Br)C(=CN=N2)N

InChI
InChI=1S/C8H6BrN3/c9-6-2-1-5-7(3-6)8(10)4-

11-12-5/h1-4H,(H2,10,11)

InChIKey Not readily available

Physicochemical Properties
Direct experimental data for the physicochemical properties of 6-Bromocinnolin-4-amine are

not widely published. The following table summarizes predicted properties based on its

chemical structure. These values are computationally derived and should be considered as

estimates.

Property Predicted Value Notes

Molecular Weight 224.06 g/mol

logP 1.9 - 2.5 Indicates moderate lipophilicity.

Topological Polar Surface Area

(TPSA)
53.8 Å²

Suggests good cell

permeability.

Hydrogen Bond Donors 2 From the amine group.

Hydrogen Bond Acceptors 3
From the nitrogen atoms in the

cinnoline ring.

pKa (most basic) ~4.5 - 5.5
Estimated for the 4-amino

group.

Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.bldpharm.com/products/1823314-40-4.html
https://www.benchchem.com/product/b15232482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15232482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As experimental spectra are not readily available, this section provides an overview of the

expected spectral characteristics based on the structure of 6-Bromocinnolin-4-amine and

data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

cinnoline ring system and the protons of the amino group. The chemical shifts will be influenced

by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the

amino group.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms

of the cinnoline ring. The chemical shifts of the carbons will be indicative of their electronic

environment within the heterocyclic system.

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the

molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of

⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity. Common

fragmentation patterns for amino-substituted heterocyclic compounds may also be observed.

Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the

primary amine (around 3300-3500 cm⁻¹), C=N stretching of the cinnoline ring, and C-Br

stretching.

Experimental Protocols
A plausible synthetic route to 6-Bromocinnolin-4-amine can be adapted from methodologies

reported for similar 4-aminocinnoline derivatives. A key precursor is 6-bromocinnolin-4(1H)-one.

Synthesis of 6-Bromo-4-chlorocinnoline
This intermediate can be prepared from 6-bromocinnolin-4(1H)-one.
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Materials:

6-bromocinnolin-4(1H)-one

Phosphorus oxychloride (POCl₃)

Anhydrous tetrahydrofuran (THF)

Saturated sodium bicarbonate (NaHCO₃) solution

Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 6-bromocinnolin-4(1H)-one in anhydrous THF, add phosphorus oxychloride.

Heat the resulting solution at 70 °C for approximately 1.5 hours, monitoring the reaction by

thin-layer chromatography (TLC).

Cool the reaction mixture to 0 °C and quench by the dropwise addition of saturated NaHCO₃

solution.

Allow the mixture to warm to room temperature with stirring for an additional hour.

Add DCM and water to the solution and separate the layers.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain 6-bromo-4-chlorocinnoline.

Synthesis of 6-Bromocinnolin-4-amine
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The final product can be synthesized from 6-bromo-4-chlorocinnoline via nucleophilic aromatic

substitution.

Materials:

6-Bromo-4-chlorocinnoline

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

A suitable solvent (e.g., dioxane, DMF)

Base (e.g., sodium tert-butoxide, if necessary)

Procedure:

Dissolve 6-bromo-4-chlorocinnoline in a suitable solvent.

Add the ammonia source to the solution. A base may be required to facilitate the reaction.

Heat the reaction mixture and monitor its progress by TLC.

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may

include extraction and washing.

Purify the crude product by column chromatography or recrystallization to yield 6-
Bromocinnolin-4-amine.

Biological Activity and Potential Signaling Pathways
While specific biological data for 6-Bromocinnolin-4-amine is not available, the cinnoline and

4-aminoquinoline scaffolds are present in numerous biologically active molecules. This

suggests that 6-Bromocinnolin-4-amine could be a valuable starting point for drug discovery.

Known Activities of Related Compounds
Antiparasitic Activity: 4-Aminocinnoline derivatives have been investigated as broad-

spectrum antiparasitic agents, showing activity against parasites such as Trypanosoma

brucei, Leishmania major, and Plasmodium falciparum.[2]
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Kinase Inhibition: The 4-aminoquinoline scaffold is a known hinge-binding motif for various

protein kinases. Derivatives have been developed as inhibitors of kinases such as Bruton's

tyrosine kinase (BTK), which is a target in the treatment of rheumatoid arthritis.

Anticancer Properties: Cinnoline derivatives have been explored for their potential as

anticancer agents, with some compounds showing inhibitory activity against topoisomerases.

Antibacterial and Antifungal Activity: The cinnoline nucleus is found in compounds with

reported antibacterial and antifungal properties.

Potential Signaling Pathways
Based on the activities of related compounds, 6-Bromocinnolin-4-amine could potentially

interact with signaling pathways involved in:

Parasite Metabolism and Survival: By targeting essential enzymes or processes within

parasitic organisms.

Inflammatory Signaling: Through the inhibition of kinases like BTK, which are crucial in

immune cell signaling.

Cell Cycle Regulation and DNA Replication: By targeting enzymes like topoisomerases,

which are vital for cancer cell proliferation.

Further research is required to elucidate the specific biological targets and mechanisms of

action of 6-Bromocinnolin-4-amine.

Visualizations
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Caption: Synthetic route to 6-Bromocinnolin-4-amine.

Potential Biological Targets

Potential Cellular Outcomes

6-Bromocinnolin-4-amine

Protein Kinases (e.g., BTK)

Inhibition

Topoisomerases

Inhibition

Parasite-Specific Enzymes

Inhibition

Modulation of Inflammation Induction of Apoptosis Parasite Death

Click to download full resolution via product page

Caption: Hypothetical signaling pathways for 6-Bromocinnolin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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